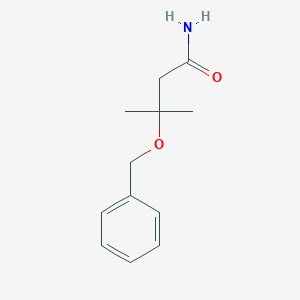
3-(Benzyloxy)-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzyloxy)-3-methylbutanamide is an organic compound characterized by the presence of a benzyloxy group attached to a butanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-3-methylbutanamide typically involves the reaction of 3-methylbutanamide with benzyl alcohol in the presence of a suitable catalyst. One common method includes the use of acid catalysts to facilitate the nucleophilic substitution reaction, resulting in the formation of the benzyloxy group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as recrystallization or chromatography to obtain the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can convert the amide group to an amine, resulting in the formation of 3-(Benzyloxy)-3-methylbutylamine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly employed.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: 3-(Benzyloxy)-3-methylbutylamine.
Substitution: Various substituted butanamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Benzyloxy)-3-methylbutanamide involves its interaction with specific molecular targets. For instance, it may act on enzymes by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
3-(Benzyloxy)-3-methylbutylamine: A reduced form of the compound with an amine group instead of an amide.
3-(Benzyloxy)-3-methylbutanoic acid: An oxidized form with a carboxylic acid group.
3-(Benzyloxy)-3-methylbutanol: An alcohol derivative.
Uniqueness: 3-(Benzyloxy)-3-methylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its amide group provides stability, while the benzyloxy group offers versatility in chemical modifications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C12H17NO2 |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
3-methyl-3-phenylmethoxybutanamide |
InChI |
InChI=1S/C12H17NO2/c1-12(2,8-11(13)14)15-9-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H2,13,14) |
Clave InChI |
LAAYAUUSUDSLIM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC(=O)N)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


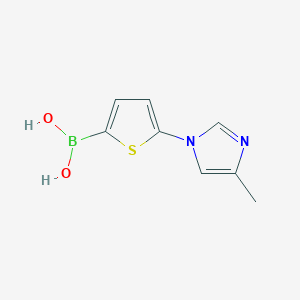

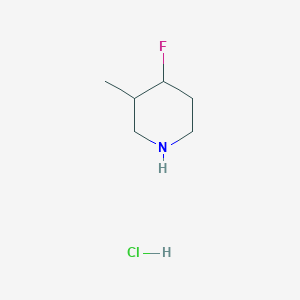
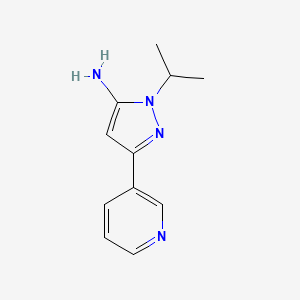

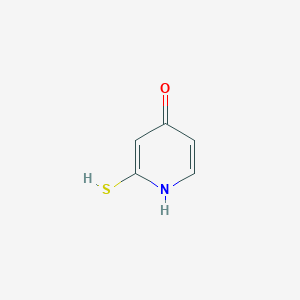


![2-Chloro-5-fluoropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B13346953.png)
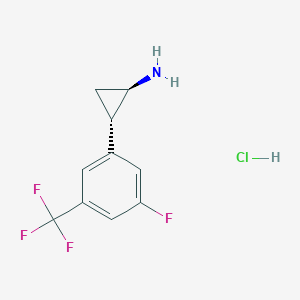
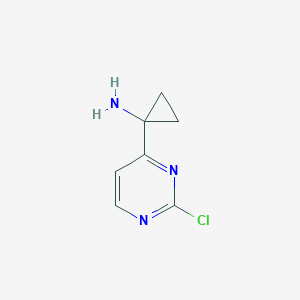


![7-Bromo-3,3-dimethyl-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B13346991.png)
